molecular formula C12H18N2 B14908058 (R)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

(R)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No.: B14908058
M. Wt: 190.28 g/mol
InChI Key: VQVDIMUDSUIWKM-LLVKDONJSA-N
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Description

®-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a pyrroloimidazole core with a cyclohexyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can facilitate the large-scale production of ®-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.

Chemical Reactions Analysis

Types of Reactions

®-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.

Scientific Research Applications

®-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted imidazoles and pyrroloimidazoles, such as:

  • 2,4-disubstituted imidazoles
  • 2,4,5-trisubstituted imidazoles

Uniqueness

®-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is unique due to its specific substitution pattern and the presence of the cyclohexyl group. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

(7R)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C12H18N2/c1-2-4-10(5-3-1)11-6-8-14-9-7-13-12(11)14/h7,9-11H,1-6,8H2/t11-/m1/s1

InChI Key

VQVDIMUDSUIWKM-LLVKDONJSA-N

Isomeric SMILES

C1CCC(CC1)[C@H]2CCN3C2=NC=C3

Canonical SMILES

C1CCC(CC1)C2CCN3C2=NC=C3

Origin of Product

United States

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